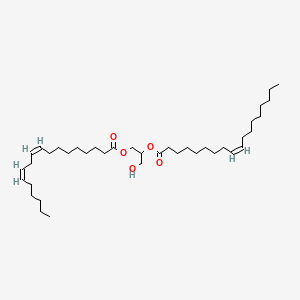![molecular formula C12H18N2 B3207606 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine CAS No. 1044769-59-6](/img/structure/B3207606.png)
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-methylphenylmethyl group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring could allow the compound to efficiently explore the pharmacophore space due to sp3-hybridization . This could result in various interactions with its targets, leading to different biological effects.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
For instance, the presence of the pyrrolidine ring could potentially influence the compound’s absorption and distribution
Result of Action
It’s known that compounds with a pyrrolidine ring can have various biological effects . The exact effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that temperature could affect its stability. Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
The pyrrolidine ring in its structure is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and different stereoisomers .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
One common method involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . Industrial production methods may utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pyrrolidine nitrogen acts as a nucleophile.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Comparación Con Compuestos Similares
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: This compound is used in the synthesis of various pharmaceuticals and exhibits different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h2-5,12H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUIZQJUGAJHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


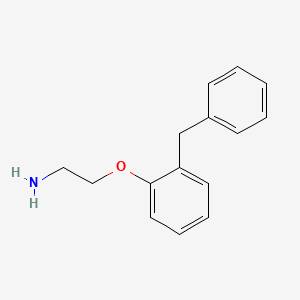
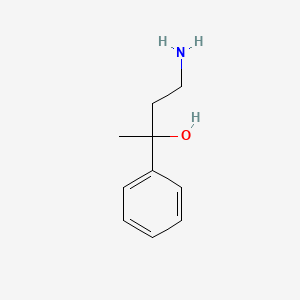
![Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-](/img/structure/B3207533.png)
![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)
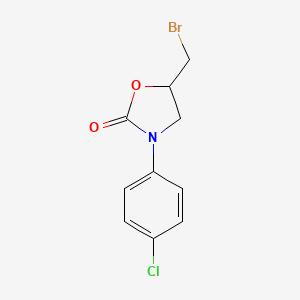

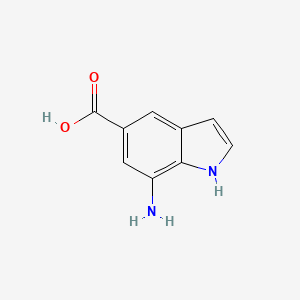
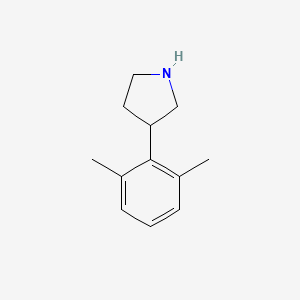
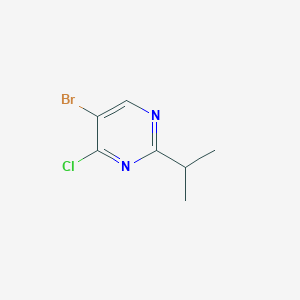
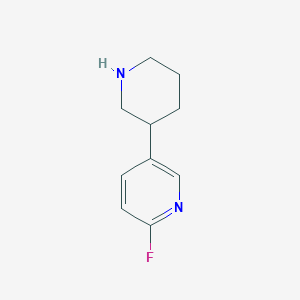
![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)
![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)
